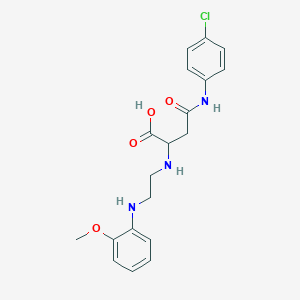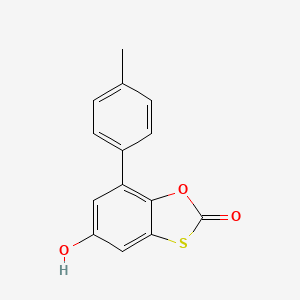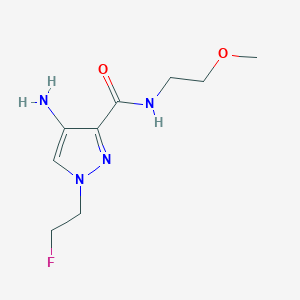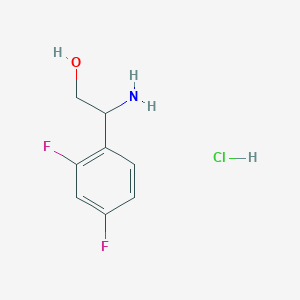
4-((4-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H22ClN3O4 and its molecular weight is 391.85. The purity is usually 95%.
BenchChem offers high-quality 4-((4-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Docking and Spectroscopic Studies
4-((4-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid and related compounds have been the subject of extensive spectroscopic and structural investigations, including vibrational (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations. These studies have contributed to understanding the stability, reactivity, and optical properties of these compounds. Notably, their potential as nonlinear optical materials due to the dipole moment and first hyperpolarizabilities has been explored. Theoretical Ultraviolet–Visible spectra analyses using the TD-DFT method have offered insights into their electronic structure and interaction with light. Additionally, molecular docking studies have highlighted their potential in inhibiting Placenta growth factor (PIGF-1), suggesting possible biological activities and pharmaceutical applications (Vanasundari et al., 2018).
Supramolecular and Vibrational Spectroscopic Studies
Research into chloramphenicol derivatives, structurally related to the chemical , has provided valuable insights into the role of non-conventional hydrogen bonds, such as CH⋯O, CH⋯π, and π-π stacking interactions. These findings, supported by vibrational spectroscopy (Raman and infrared) and DFT calculations, underline the importance of these interactions in understanding the molecular structure and stability of these compounds (Fernandes et al., 2017).
Antibacterial Agents Synthesis
The synthesis of new derivatives and their evaluation as antimicrobial agents represents another significant area of application. For example, the development of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has shown moderate activity against pathogenic bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (Sah et al., 2014).
Corrosion Inhibition
Another intriguing application is in the field of corrosion inhibition, where derivatives of 4-((4-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid have been studied for their efficacy in protecting mild steel in hydrochloric acid, a common industrial challenge. These studies have shown that certain α-aminophosphonates based on this structure can significantly reduce corrosion, highlighting their potential utility in industrial applications (Gupta et al., 2017).
Propriétés
IUPAC Name |
4-(4-chloroanilino)-2-[2-(2-methoxyanilino)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-27-17-5-3-2-4-15(17)21-10-11-22-16(19(25)26)12-18(24)23-14-8-6-13(20)7-9-14/h2-9,16,21-22H,10-12H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGJTINKRBNVBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCCNC(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2418464.png)


![2-({2-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbonitrile](/img/structure/B2418470.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2418471.png)

![3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2418473.png)
